molecular formula C12H12N2 B13997160 1,2-Di(3-pyridyl)ethane CAS No. 4916-58-9

1,2-Di(3-pyridyl)ethane

Cat. No.: B13997160
CAS No.: 4916-58-9
M. Wt: 184.24 g/mol
InChI Key: XGARFEAOJKHVAD-UHFFFAOYSA-N
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Description

1,2-Di(3-pyridyl)ethane is an organic compound featuring two 3-pyridyl groups linked by an ethane bridge. This structure classifies it as a flexible bidentate ligand, of significant interest in the field of supramolecular and coordination chemistry. Researchers utilize similar bispyridyl ligands as fundamental building blocks for constructing metallocyclic ensembles and crystalline nanoporous coordination polymers . These metal-organic frameworks have potential applications in areas such as gas adsorption, separation processes, and catalysis . The flexibility of the ethane bridge allows for various conformational adjustments, which can be crucial in forming specific polymeric network structures with unique properties . As a ligand, it can coordinate to metal centers, potentially leading to structures with interesting magnetic or optical characteristics. This compound is intended for research and development purposes in a controlled laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4916-58-9

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-(2-pyridin-3-ylethyl)pyridine

InChI

InChI=1S/C12H12N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-4,7-10H,5-6H2

InChI Key

XGARFEAOJKHVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1,2 Di 3 Pyridyl Ethane and Its Derivatives

Direct Synthesis Approaches for 1,2-Di(3-pyridyl)ethane

The direct formation of the this compound structure relies on fundamental carbon-carbon bond-forming reactions. These methods typically involve the coupling of two pyridine-containing precursors to form the central ethane (B1197151) bridge.

Condensation Reactions

Condensation reactions provide a viable, though sometimes low-yielding, pathway to pyridyl-ethane structures. A notable example is the Knoevenagel-type condensation, which typically involves the reaction of an active methylene (B1212753) compound with a carbonyl group. In a related synthesis, 1-phenyl-2-(2-pyridyl)ethanol can be formed through the condensation of 2-picoline (2-methylpyridine) and benzaldehyde, often without a catalyst. researchgate.net This reaction proceeds through a stable ethanol (B145695) intermediate before dehydration yields the ethene product. researchgate.net

For the synthesis of this compound, a plausible route involves the oxidative coupling of 3-picoline. This type of reaction would utilize the activated methyl group of the picoline precursor. The general principle of such condensations is outlined in the table below.

Table 1: Representative Condensation Reaction Scheme

Reactant 1 Reactant 2 Typical Conditions Intermediate Product Final Product
3-Picoline Benzaldehyde Base catalyst (e.g., piperidine), heat 1-Phenyl-2-(3-pyridyl)ethanol 1-Phenyl-2-(3-pyridyl)ethene
3-Picoline 3-Pyridinecarboxaldehyde Base catalyst, heat 1,2-Di(3-pyridyl)ethanol 1,2-Di(3-pyridyl)ethylene

This table illustrates the general principle of Knoevenagel-type condensations as applied to picoline precursors.

Grignard Reactions

Grignard reactions offer a powerful and versatile method for forming carbon-carbon bonds. libretexts.org The synthesis of this compound can be accomplished by reacting a 3-pyridyl Grignard reagent, such as 3-pyridylmagnesium bromide, with a suitable two-carbon electrophile like 1,2-dihaloethane. wikipedia.orgthieme-connect.com The Grignard reagent is typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. libretexts.org

This method is effective but can be complicated by the high reactivity of heterocyclic Grignard reagents, which can lead to rapid self-coupling (homocoupling) as a side reaction, particularly in the presence of certain metal catalysts like manganese or iron. dtu.dkdergipark.org.tr The reaction must be conducted under anhydrous conditions, as Grignard reagents readily react with water. libretexts.org

Table 2: Grignard Reaction for this compound Synthesis

Grignard Reagent Electrophile Solvent Catalyst (optional) Product
3-Pyridylmagnesium bromide 1,2-Dibromoethane Tetrahydrofuran (THF), Diethyl ether Iron(III) acetylacetonate (B107027) (Fe(acac)₃) This compound
3-Pyridylmagnesium chloride 1,2-Diiodoethane Tetrahydrofuran (THF) None This compound

This table outlines the key components for the synthesis of this compound via the Grignard approach.

Reduction Reactions

A common and efficient strategy for producing saturated ethane bridges is the reduction of the corresponding alkene. In this case, this compound can be synthesized via the catalytic hydrogenation of 1,2-di(3-pyridyl)ethylene. This precursor is readily accessible through methods like the condensation reactions described previously. The hydrogenation process typically involves reacting the alkene with hydrogen gas under pressure in the presence of a heterogeneous metal catalyst.

This method is highly effective for converting carbon-carbon double bonds to single bonds and is widely used in both laboratory and industrial settings. nih.gov The choice of catalyst can influence reaction conditions and efficiency.

Another approach is the reductive coupling of 3-vinylpyridine. nih.govrsc.org While a general method for the β-selective reductive coupling of alkenylpyridines has been developed using photoredox catalysis, simpler catalytic hydrogenation of the pre-formed diethene remains a more direct route to the target compound. nih.gov

Table 3: Catalytic Hydrogenation of 1,2-Di(3-pyridyl)ethylene

Substrate Catalyst Solvent H₂ Pressure Temperature Product
1,2-Di(3-pyridyl)ethylene 10% Pd/C (Palladium on Carbon) Ethanol 1-5 atm Room Temperature This compound
1,2-Di(3-pyridyl)ethylene PtO₂ (Adams' catalyst) Acetic Acid 1-5 atm Room Temperature This compound
1,2-Di(3-pyridyl)ethylene Raney Nickel Methanol 50-100 atm 50-100 °C This compound

This table summarizes typical conditions for the high-yield synthesis of this compound via reduction.

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry increasingly employs energy sources like microwaves and ultrasound to accelerate reactions, improve yields, and promote greener chemical processes. These techniques are particularly useful for synthesizing derivatives of core structures like 1,2-di(pyridyl)ethane.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction time, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of derivatives of the isomeric 1,2-bis(4-pyridyl)ethane (B167288). mdpi.comresearchgate.net For instance, the alkylation of 1,2-bis(4-pyridyl)ethane to form quaternary ammonium (B1175870) salts is significantly accelerated under microwave irradiation, with reactions completing in minutes compared to hours under reflux. mdpi.com This methodology is directly translatable to the 3-pyridyl isomer for creating a library of functionalized derivatives. The synthesis of other complex 3-pyridyl derivatives, such as bis-isoxazole ethers, has also been efficiently achieved using microwave assistance. nih.gov

Table 4: Microwave vs. Conventional Synthesis of Quaternary Ammonium Salts of 1,2-bis(4-pyridyl)ethane

Derivative Method Reaction Time Yield (%)
N,N'-Dibenzyl-1,2-bis(4-pyridinium)ethane dibromide Conventional (Reflux) 12-24 hours ~90%
Microwave (300 W) 10 minutes >95%
N,N'-Di(p-nitrobenzyl)-1,2-bis(4-pyridinium)ethane dibromide Conventional (Reflux) 12-24 hours ~88%
Microwave (300 W) 10 minutes >94%

Data adapted from a study on 1,2-bis(4-pyridyl)ethane, illustrating the efficiency of microwave-assisted synthesis. mdpi.com

Ultrasound Irradiation Methods

The use of ultrasound irradiation, or sonochemistry, promotes chemical reactions through acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. Ultrasound has been effectively used to synthesize quaternary ammonium salt derivatives of 1,2-bis(4-pyridyl)ethane. mdpi.comresearchgate.net The method provides excellent yields and significantly reduces reaction times compared to conventional heating, often completing within an hour. mdpi.com This green chemistry approach is advantageous for its operational simplicity and energy efficiency. The synthesis of other bis-heterocyclic derivatives has also been successfully performed using ultrasound assistance. rsc.org

Table 5: Ultrasound vs. Conventional Synthesis of Quaternary Ammonium Salts of 1,2-bis(4-pyridyl)ethane

Derivative Method Reaction Time Yield (%)
N,N'-Di(p-chlorophenacyl)-1,2-bis(4-pyridinium)ethane dichloride Conventional (Reflux) 12-24 hours ~92%
Ultrasound (35 Hz) 1 hour >96%
N,N'-Di(carboethoxy-methyl)-1,2-bis(4-pyridinium)ethane dibromide Conventional (Reflux) 12-24 hours ~90%
Ultrasound (35 Hz) 1 hour >95%

Data adapted from a study on 1,2-bis(4-pyridyl)ethane, demonstrating the effectiveness of ultrasound irradiation. mdpi.com

Coordination Chemistry of 1,2 Di 3 Pyridyl Ethane

Ligand Conformation and Flexibility in Coordination

The conformational flexibility of 1,2-di(3-pyridyl)ethane is a crucial factor influencing the structure of its metal complexes. This flexibility arises from two primary sources: the rotational freedom of the ethane (B1197151) spacer and the orientation of the pyridyl groups.

Influence of Pyridyl Group Orientation on Metal Binding

The orientation of the two 3-pyridyl groups relative to each other and to the metal center is another critical aspect of the ligand's flexibility. The nitrogen atoms within the pyridine (B92270) rings are the primary sites for metal coordination. smolecule.com The rotational freedom around the C-C bonds of the ethane spacer and the C-pyridyl bonds allows the ligand to act as a versatile building block. researchgate.net The distance between the coordinating nitrogen atoms can vary significantly depending on the ligand's conformation, which in turn dictates the type of coordination complex that can be formed. researchgate.net This adaptability enables this compound to bridge two metal centers, leading to the formation of extended structures. The specific orientation of the pyridyl groups can be influenced by factors such as the coordination geometry of the metal ion, the presence of counter-anions, and solvent molecules, all of which contribute to the final supramolecular assembly. researchgate.netresearchgate.net

Formation of Metal Complexes

This compound readily forms coordination complexes with a variety of transition metal ions. The resulting structures are influenced by the metal's coordination preferences, the stoichiometry of the reaction, and the inherent flexibility of the ligand.

Coordination with Transition Metal Ions (e.g., Cu(I), Ag(I), Co(II), Fe(II), Zn(II), Ni(II))

This ligand has been successfully employed to create complexes with a range of transition metals. For example, it forms stable coordination polymers with copper(I) that exhibit interesting optical properties. smolecule.com Research has also documented its coordination with other divalent transition metals such as cobalt(II), iron(II), zinc(II), and nickel(II). acs.org The interaction with silver(I) has also been studied, leading to the formation of one-dimensional chain structures. researchgate.net The nature of the metal ion, including its size, charge, and preferred coordination geometry, plays a significant role in determining the final architecture of the complex. For instance, square planar 2:2 metallamacrocyclic Ni(II) complexes have been shown to form coordination polymers through axial coordination with 1,2-bis(4-pyridyl)ethane (B167288), a positional isomer of the title compound. rsc.org

Stoichiometric Ratios and Coordination Modes (e.g., Bidentate Bridging)

The most common coordination mode for this compound is as a bidentate bridging ligand, where each pyridyl nitrogen atom coordinates to a different metal center. smolecule.com This bridging action is fundamental to the construction of coordination polymers. The stoichiometric ratio between the metal ion and the ligand is a critical parameter in the synthesis of these materials. For example, a 1:1 stoichiometric ratio of 1,2-bis(4-pyridyl)ethane and copper(I) iodide has been used to synthesize coordination polymers. acs.org In some cases, different stoichiometric ratios can lead to different structural outcomes. A 1:2 ratio of copper(I) iodide and 1,2-bis(4-pyridyl)ethane at room temperature yields a specific coordination polymer. acs.org The combination of the flexible ligand and various metal-to-ligand ratios can produce a wide array of structures with different dimensionalities.

Architectural Diversity in Coordination Polymers and Metal-Organic Frameworks

The flexibility of this compound, coupled with the diverse coordination preferences of metal ions, gives rise to a remarkable variety of architectures in the solid state. These range from simple 1D chains to more complex 2D sheets and 3D frameworks, including interpenetrating networks. researchgate.netmdpi.com

The ability of the ethane spacer to adopt different conformations allows for the formation of structures with varying pore sizes and shapes, a key feature of metal-organic frameworks (MOFs). mdpi.com For instance, the use of 1,2-bis(4-pyridyl)ethane, a closely related isomer, with Zn(II) and Co(II) has led to the creation of 3D MOFs that retain their structure after the removal of guest solvent molecules. mdpi.com The length and flexibility of the spacer ligand directly influence the dimensionality and topology of the resulting network. For example, increasing the pillar length in certain zinc-based MOFs by using 1,2-bis(4-pyridyl)ethane has been shown to induce expanded and unequal interlayer separations. rsc.org The resulting materials can exhibit interesting properties, such as selective gas adsorption. publish.csiro.au The structural diversity is further enhanced by the possibility of interpenetration, where multiple independent frameworks are interwoven, which can affect the material's porosity and stability. mdpi.com

Below is a table summarizing some of the reported coordination polymers involving derivatives of this compound, highlighting the diversity of metals and resulting structures.

Metal IonLigand DerivativeResulting StructureReference
Cu(I)1,2-bis(4-pyridyl)ethane1D, 2D, and 3D coordination polymers acs.org
Ag(I)1,2-bis(3-(4-pyridyl)pyrazol-1-yl)ethane1D chains researchgate.net
Co(II)1,2-bis(3-(3-pyridyl)pyrazolyl)ethaneSolvent-dependent supramolecular isomers (e.g., (4,4)-sheets, 1D polymers) researchgate.net
Fe(II)1,2-bis(3-(3-pyridyl)pyrazolyl)ethaneMonomeric complex within a hydrogen-bonded network researchgate.net
Zn(II)1,2-bis(3-(3-pyridyl)pyrazolyl)ethane1D polymer researchgate.net
Ni(II)3,3,3′,3′-tetraethyl-1,1′-isophthaloylbis(thiourea) and 1,2-bis(4-pyridyl)ethaneDouble-linked 1D ladder structures rsc.org

One-Dimensional (1D) Chains and Polymers

The flexible nature of bis(pyridyl)ethane ligands, including this compound and its isomers, allows them to act as spacers between metal centers, readily forming one-dimensional (1D) coordination polymers. The resulting structures often manifest as simple linear or zigzag chains, depending on the coordination geometry of the metal ion and the conformation of the ligand.

For instance, complexes such as [Zn(bpe)(btfa)2]n, where 'bpe' is 1,2-bis(4-pyridyl)ethane and 'btfa' is benzoyltrifluoroacetonate, exhibit an infinite 1D linear chain structure. chem-soc.si In this compound, the bipyridine spacer adopts an anti conformation, leading to a linear arrangement of the metal atoms. chem-soc.si In contrast, the related cadmium complex, [Cd(bpe)(btfa)2]n, forms 1D polymers with a zigzag disposition of the metal atoms. chem-soc.si

Two-Dimensional (2D) Sheets and Networks

By linking 1D chains or connecting metal centers in a planar fashion, this compound and its isomers can generate two-dimensional (2D) sheets and networks. The topology of these networks is highly dependent on the coordination environment of the metal ion and the presence of ancillary ligands.

A common architecture observed is the (4,4) network, where each metal center is connected to four others, forming a grid-like sheet. This is seen in cobalt(II) complexes with a derivative ligand, 1,2-bis(3-(3-pyridyl)pyrazolyl)ethane, which form (4,4) sheets when crystallized from specific solvents. researchgate.net Similarly, 2D networks with a sql (square grid) topology have been synthesized using Zn(II), 5-substituted isophthalates, and 1,2-bis(4-pyridyl)ethane. kyoto-u.ac.jp In these structures, the metal ion has a tetrahedral geometry, coordinated by two pyridyl nitrogen atoms and two carboxylate oxygen atoms. kyoto-u.ac.jp

More complex 2D structures, such as bilayered frameworks, have also been reported. Novel coordination polymers with the formula [M(μ3-C5O5)0.5(μ4-C5O5)0.5 (anti-dpe)0.5(gauche-dpe)0.5] (where dpe is 1,2-bis(4-pyridyl)ethane) consist of a 2D bilayered framework constructed from the cross-linkage of two infinite brick-wall layers. researchgate.net The formation of such intricate architectures highlights the interplay between the flexible ligand, which can present in both anti and gauche forms, and co-ligands that create the primary layers.

Three-Dimensional (3D) Frameworks and Interpenetration (in relation to bis(pyridyl)ethane ligands)

The extension of coordination bonds into three dimensions leads to the formation of metal-organic frameworks (MOFs). Bis(pyridyl)ethane ligands are instrumental in creating 3D structures by pillaring 2D layers or by directly linking metal nodes into a 3D lattice. acs.orgnih.gov A significant feature of these frameworks, particularly with long bridging ligands, is the phenomenon of interpenetration, where two or more independent networks are entangled without any covalent bonds between them. acs.org

The degree of interpenetration can vary, with 2-fold, 3-fold, 4-fold, and even 5-fold interpenetrating networks having been characterized. acs.orgacs.orgchalmers.se For example, Zn(II) frameworks built with 1,2-bis(4-pyridyl)ethane pillars and dicarboxylate co-ligands have been shown to form 4-fold and 5-fold interpenetrated networks. acs.org Similarly, two novel metal-organic frameworks, [M2(2-I-bdc)2bpe] (M = Zn(II), Co(II)), feature 3D structures with a 2-fold interpenetrating framework, which reduces the potential void space within the structure. mdpi.com

The topology of these 3D frameworks can be quite complex. A cadmium-organic framework synthesized with 1,3,5-benzenetricarboxylic acid and 1,2-bis(4-pyridyl)ethane exhibits a 2-fold interpenetrated, 3,5-connected network with a rare hms topology. acs.orgchalmers.se The flexibility of the bis(pyridyl)ethane ligand, which can adopt different conformations, combined with the geometry of the metal-anion subunits, plays a crucial role in directing the final entangled architecture. acs.orgresearchgate.net

Influence of Solvent and Co-ligands on Coordination Architectures

The final architecture of coordination polymers assembled from bis(pyridyl)ethane ligands is not solely determined by the ligand and metal ion but is also highly sensitive to the reaction environment. Solvents and ancillary ligands (co-ligands) play a critical role in directing the self-assembly process, often leading to dramatically different structures from the same set of primary components. researchgate.net

The choice of solvent can induce the formation of distinct supramolecular isomers. In a series of cobalt(II) complexes with 1,2-bis(3-(3-pyridyl)pyrazolyl)ethane, using acetonitrile (B52724) (MeCN) as a solvent yields a (4,4) sheet, while changing the solvent to N,N-dimethylformamide (DMF) results in a 1D polymer. researchgate.net The presence of guest solvent molecules within the crystal lattice can also stabilize a particular framework, and their removal can lead to structural transformations. chalmers.se

Co-ligands, typically anionic species like carboxylates or polycyanometallates, are fundamental in building the primary structure which is then extended by the bis(pyridyl)ethane spacers. kyoto-u.ac.jpacs.org The geometry and coordination mode of the co-ligand dictate the dimensionality of the initial substructure. For example, the use of flexible α,ω-alkane-dicarboxylates with Zn(II) and 1,2-bis(4-pyridyl)ethane produced 3D frameworks, whereas the slightly different glutarate co-ligand resulted in a 2D compound. acs.org The interplay between the shape of the co-ligand, the conformational flexibility of the bis(pyridyl)ethane ligand, and the coordinating preferences of the metal ion creates a complex energy landscape from which specific crystalline solids are formed.

Characterization of Coordination Compounds

Single-Crystal X-ray Diffraction Analysis of Coordination Polymers and Complexes

Through SC-XRD, researchers have been able to characterize the diverse architectures formed by this compound and its isomers. For instance, the analysis of [M2(2-I-bdc)2bpe] (M = Zn, Co; bpe = 1,2-bis(4-pyridyl)ethane) revealed two-fold interpenetrating 3D structures. mdpi.com The crystallographic data for these compounds provided specific details such as space group, unit cell dimensions, and the fact that the frameworks retain their structure after the removal of guest DMF molecules. mdpi.com In another example, the structure of poly[μ-ethane-1,2-diyl bis(pyridine-3-carboxylate)silver(I)] was determined to consist of infinite chains where the Ag(I) atom has a trigonal-bipyramidal coordination. nih.gov The analysis confirmed the gauche conformation of the ethylene (B1197577) moiety and provided precise Ag–N and Ag–F bond distances. nih.gov

The table below summarizes crystallographic data for selected coordination polymers containing a bis(pyridyl)ethane ligand, illustrating the kind of detailed structural information obtained from SC-XRD analysis.

Table 1: Crystallographic Data for Selected Bis(pyridyl)ethane Coordination Polymers
Compound FormulaCrystal SystemSpace GroupKey Structural FeaturesReference
[Ag(BF4)(C14H12N2O4)]nMonoclinicP21/c1D infinite chains; trigonal-bipyramidal Ag(I); gauche conformation of ligand. nih.gov
[Zn2(2-I-bdc)2(bpe)]TriclinicP-13D framework with 2-fold interpenetration. mdpi.com
[Cd(bpe)(btfa)2]nMonoclinicP21/c1D zigzag coordination polymer. chem-soc.si
[Cd(HBTC)(BPE)]n·nDMFMonoclinicC2/c3D framework with 2-fold interpenetration; hms topology. acs.orgchalmers.se

Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for probing the interaction between a ligand and a metal center in coordination compounds. When this compound coordinates to a metal ion through its pyridyl nitrogen atoms, changes in the vibrational modes of the pyridine ring can be observed.

The coordination typically causes shifts in the frequencies of the C=C and C=N stretching vibrations within the pyridine ring. These shifts, usually to higher wavenumbers (a blueshift), are indicative of the electronic perturbation of the ring system upon bonding to the metal. For example, in copper(I) iodide complexes with 1,2-bis(4-pyridyl)ethane, the IR spectrum shows a shift to higher wavelengths for bands associated with C=C tension, indicating the binding of the copper(I) ion to the nitrogen atom. nih.gov

Furthermore, new vibrational bands can appear in the far-infrared region (typically below 400 cm⁻¹), which correspond to the metal-ligand (M-N) stretching vibrations. These bands provide direct evidence of the coordination bond. The analysis of IR spectra for Hofmann-type clathrates of the form M(bpa)₂Ni(CN)₄·2(m-xylene) (where M = Mn, Fe, Co, Ni and bpa = 1,2-bis(4-pyridyl)ethane) allowed for detailed characterization of the host-guest structure. researchgate.net The table below presents typical IR spectral data for a coordination polymer and its free ligand, highlighting the shifts that occur upon coordination.

Table 2: Comparison of IR Spectral Data (cm⁻¹) for Free 1,2-bis(4-pyridyl)ethane (bpe) and a Coordination Polymer
Vibrational ModeFree bpe[CuI(bpe)]nObservationReference
C-H tension~30403035, 3024Slight shift to lower wavenumber nih.gov
Pyridine Ring C=C/C=N Stretch~15951605Shift to higher wavenumber upon coordination nih.gov
CH2 Bend/Wag~14101416Shift to higher wavenumber upon coordination nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of coordination compounds, providing detailed information about the molecular structure, connectivity, and the electronic environment of atoms in solution. For complexes involving the ligand this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming the coordination of the ligand to a metal center.

Upon coordination of the this compound ligand to a metal ion, characteristic changes in the chemical shifts of the pyridyl and ethane bridge protons and carbons are observed. The nitrogen atoms in the two 3-pyridyl rings act as donor sites, and their interaction with a metal center alters the electron density distribution throughout the ligand. This change in the electronic environment is the primary cause of the shifts seen in the NMR spectra.

Typically, the coordination of the pyridyl nitrogen to an electron-accepting metal center leads to a deshielding effect on the protons and carbons of the pyridine ring. This results in a downfield shift (an increase in ppm value) of their respective signals in the ¹H and ¹³C NMR spectra. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. The protons on the pyridine ring, particularly those in the ortho and para positions relative to the nitrogen atom (H2, H6, and H4), are most affected. Similarly, the carbon atoms of the pyridine ring exhibit downfield shifts upon complexation.

The protons of the ethylene (-CH₂-CH₂-) bridge are also sensitive to the coordination event. Changes in their chemical shifts can indicate conformational changes in the ligand upon binding to the metal center. In the free ligand, the ethane bridge allows for considerable conformational flexibility. However, when the ligand bridges two metal centers or forms a chelate, this flexibility is reduced, leading to a more defined conformation which is reflected in the NMR spectrum.

While detailed research findings and specific NMR data tables for coordination complexes of this compound are not widely available in the surveyed literature, the principles of NMR elucidation are well-established. For related isomers, such as 1,2-bis(4-pyridyl)ethane, studies on their coordination compounds with metals like zinc and cadmium have demonstrated that complexation has a noticeable impact on the resonance frequency of the protons of the pyridyl rings. ichem.mdthieme-connect.de In these cases, analysis of the ¹H and ¹³C NMR spectra consistently confirms the coordination of the ligand to the metal. ichem.mdthieme-connect.de The general expectation is that the NMR spectra of metal complexes involving this compound would show a differentiation of almost all the hydrogen and carbon atoms due to the change in their chemical environments upon coordination. researchgate.net

For a definitive structural elucidation, researchers would typically acquire and assign the signals in the ¹H and ¹³C NMR spectra for the free this compound ligand first. Then, upon synthesis of a metal complex, new spectra are recorded. A comparison of the spectra of the free ligand and the complex allows for the identification of shifts in signal positions, providing clear evidence of coordination and offering clues about the geometry of the final complex.

Supramolecular Assemblies Involving 1,2 Di 3 Pyridyl Ethane

Non-Covalent Interactions in Crystal Engineering

The design of molecular solids and crystalline materials, a field known as crystal engineering, heavily relies on understanding and utilizing non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in dictating how molecules arrange themselves in a crystal lattice. For pyridyl-containing compounds like 1,2-Di(3-pyridyl)ethane, interactions such as hydrogen bonds and π-π stacking are fundamental in controlling the self-assembly process.

Hydrogen bonds are among the most critical and widely used non-covalent interactions in crystal engineering due to their strength and directionality. In structures involving this compound and its derivatives, the pyridyl nitrogen atom is a primary hydrogen bond acceptor.

Research on related structures, such as 1-aryl-2-(3-pyridyl)ethanone oximes, demonstrates the directing role of the pyridyl nitrogen in forming extensive hydrogen-bonded networks. In these systems, intermolecular hydrogen bonds of the O-H···N(py) type are observed, which, along with other weak interactions, control the self-assembly of the molecules into layers or dimeric structures. The geometry of these interactions is well-defined, with typical H···N distances ranging from 1.828 to 1.979 Å and O-H···N angles between 158.22° and 172.90°.

Table 1: Examples of Hydrogen Bond Parameters in Pyridyl-Ethane Related Structures

Donor-H···Acceptor H···A (Å) D···A (Å) D-H···A (°) Reference
O-H···N(py) 1.828 - 1.979 2.704 - 2.796 158.22 - 172.90
N-H···N - - -
O-H···N - - -

This table presents data for hydrogen bonds involving pyridyl nitrogen, illustrating typical interaction geometries.

Aromatic rings, like the pyridyl groups in this compound, can interact through π-π stacking, another significant non-covalent force that contributes to the stability of crystal structures. These interactions involve the face-to-face or offset stacking of aromatic rings and are crucial for the organization of molecules into three-dimensional arrays.

Table 2: π-π Stacking Interaction Data

Interacting Rings Centroid-Centroid Distance (Å) Context Reference
Pyridyl-Pyridyl 3.9985 (10) Co-crystal with 3-aminobenzoic acid

This table provides examples of distances observed in π-π stacking interactions involving aromatic rings.

Cocrystal Formation and Host-Guest Chemistry (as applicable to dipyridyl-ethane motifs)

The ability of 1,2-di(pyridyl)ethane motifs to act as effective hydrogen bond acceptors makes them excellent candidates for forming multi-component crystals, or cocrystals. Cocrystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The dipyridyl-ethane spacer often acts as a "guest" molecule templating the formation of a "host" framework or as a linker in extended networks.

For instance, 1,2-bis(4-pyridyl)ethane (B167288) (a positional isomer of the title compound) readily forms cocrystals with various carboxylic acids, such as trimesic acid and tetrakis-1,2,3,4-(4′-carboxyphenyl)cyclobutane. In these cases, the primary interaction guiding the assembly is the robust and predictable hydrogen bond between the carboxylic acid group and the pyridyl nitrogen atom. The stoichiometry of these cocrystals can vary, leading to different network topologies, including complex interpenetrated structures. The flexible ethane (B1197151) linker in dipyridyl-ethane molecules allows them to bridge host molecules at varying distances, accommodating different structural requirements. This flexibility can result in the formation of different polymorphic forms of the same cocrystal, each with a unique network structure.

The concept extends to host-guest chemistry, where dipyridyl-ethane molecules can be included within the channels or cavities of a host framework, such as a metal-organic framework (MOF). In a praseodymium-adipate framework, 1,2-bis(4-pyridyl)ethane acts as a template molecule, with host-guest interactions, primarily hydrogen bonds between framework water molecules and the guest's pyridyl nitrogen, stabilizing the structure.

The rational design of cocrystals and

Applications of 1,2 Di 3 Pyridyl Ethane in Advanced Materials and Catalysis

Materials Science Applications

The unique structural characteristics of 1,2-Di(3-pyridyl)ethane have been exploited to create novel materials with tailored properties. Its ability to bridge metal centers has been particularly instrumental in the field of coordination chemistry.

Development of Functional Coordination Polymers and MOFs

This compound is a key component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its flexibility allows for the formation of diverse structural motifs, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The resulting structures are often influenced by the choice of metal ion, counter-anion, and solvent, leading to a wide array of materials with distinct properties.

For instance, the reaction of this compound with various metal salts leads to the self-assembly of intricate networks. These coordination polymers can exhibit interesting properties such as porosity, which is crucial for applications in gas storage and separation. The structure of these polymers can be finely tuned by controlling the reaction conditions. For example, the coordination of the Ag(I) ion with ethane-1,2-diyl bis(pyridine-3-carboxylate) results in a trigonal-bipyramidal geometry, forming infinite chains. mdpi.com Similarly, Zn(II) and Co(II) have been used with 2-iodoterephthalic acid and 1,2-bis(4-pyridyl)ethane (B167288) to create 3D coordination polymers with notable sorption properties. mdpi.com

The photoluminescent properties of these materials are also a significant area of research. Lanthanide(III) coordination networks based on 1,2-bis(4-pyridyl)ethane-N,N'-dioxide, a derivative, have been shown to form complex interpenetrating nets with interesting luminescent behavior. mdpi.com The combination of this compound with different metal centers and other organic linkers continues to be a fruitful strategy for the rational design of functional coordination polymers and MOFs. mdpi.comiucr.org

Compound/SystemMetal IonStructural DimensionalityKey Feature/Property
[Ag(BF4)(C14H12N2O4)]nAg(I)1DInfinite chains with trigonal-bipyramidal Ag+ coordination. mdpi.com
[M2(2-I-bdc)2bpe]Zn(II), Co(II)3DSorption of organic substrates from the gas phase. mdpi.com
{[Ln(L)3]·(ClO4)3·(H2O)}∞Er(III), Yb(III)3D (interpenetrating nets)Homoleptic distorted octahedral coordination environment. mdpi.com
{[Ln(NO3)3(L)1.5]·H2O}∞Er(III), Yb(III)2D (interwoven nets)Unprecedented mat-like pattern. mdpi.com

Role in Tunable Electronic and Optical Properties of Materials

The incorporation of this compound into coordination polymers and other materials can significantly influence their electronic and optical properties. The nitrogen atoms in the pyridine (B92270) rings can coordinate with metal ions, affecting the electronic structure of the resulting complex. This can lead to materials with tunable photoluminescence, which is the emission of light from a substance that has absorbed light or other electromagnetic radiation.

Research has demonstrated that by systematically modifying the components of these materials, such as by introducing different functional groups on the ligand or changing the metal ion, it is possible to fine-tune their electronic and optical characteristics for specific applications.

Use in Photovoltaic Downshifters

Coordination polymers containing 1,2-bis(4-pyridyl)ethane and copper(I) have been investigated as cost-effective downshifters. researchgate.net These materials absorb UV photons and emit in the green and orange parts of the spectrum. researchgate.net Similarly, europium(III) complexes are known for their efficient downshifting properties, converting UV light into red light, which is well-suited for silicon solar cells. mdpi.comnih.gov The integration of such luminescent materials as a layer on top of a solar cell can therefore lead to a significant improvement in its performance. mdpi.comnih.govresearchgate.net

Downshifting Material TypeKey FeatureWavelength ConversionPotential Impact on Solar Cell
Copper(I) Coordination PolymersCost-effectiveUV to Green/OrangeEnhanced external quantum efficiency. researchgate.net
Europium(III) ComplexesHigh efficiencyUV to RedImproved utilization of high-energy photons. mdpi.comnih.gov

Catalytic Performance

Beyond materials science, this compound and its derivatives have demonstrated utility as ligands in various catalytic systems, influencing the activity and selectivity of chemical transformations.

Heterogeneous Catalysis (General Ligand Application)

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which often simplifies the separation of the catalyst from the reaction mixture and allows for its reuse. chemguide.co.uk this compound can be used to create solid-supported catalysts by anchoring metal complexes containing this ligand onto an insoluble support. The pyridyl groups of the ligand coordinate to the metal center, which acts as the active site for the catalytic reaction.

Role in Oxidative Conversion Reactions (e.g., D-Lactose oxidation)

An interesting application of bis(pyridyl) ligands is in the catalytic oxidation of carbohydrates. For instance, the oxidative conversion of D-lactose to lactobionic acid has been studied using a chromium(VI) oxidizing agent in the presence of 1,2-bis(4-pyridyl)ethane as a catalyst. researchgate.net In this reaction, the 1,2-bis(4-pyridyl)ethane is believed to play a crucial role in the catalytic cycle, facilitating the transfer of oxygen from the oxidant to the D-lactose. researchgate.net

The kinetic studies of this reaction have shown that the reaction rate is dependent on the concentration of the catalyst, indicating its active participation in the reaction mechanism. researchgate.net The oxidation of D-lactose is of industrial importance as lactobionic acid has applications in the food and pharmaceutical industries. researchgate.net The use of a catalyst like 1,2-bis(4-pyridyl)ethane in such processes can lead to more efficient and selective conversions under milder reaction conditions. While this specific study used the 4-pyridyl isomer, it highlights the potential of the this compound isomer to act as a catalyst in similar oxidative transformations.

ReactionSubstrateProductCatalyst System
OxidationD-LactoseLactobionic AcidCr(VI) oxidant with 1,2-bis(4-pyridyl)ethane catalyst. researchgate.net

The Pivotal Role of this compound in Stabilizing Catalytic Metal Centers

The flexible bidentate ligand, this compound, has demonstrated considerable utility in the field of catalysis by effectively stabilizing active metal centers. Its unique structural properties, including the rotational freedom of the pyridyl rings and the adaptable coordination angles, allow it to form stable complexes with a variety of transition metals, thereby enhancing their catalytic efficacy in a range of chemical transformations.

The fundamental principle behind the application of this compound in catalysis lies in its ability to act as a chelating or bridging ligand. The two nitrogen atoms of the pyridyl groups can coordinate to a single metal center, forming a stable chelate ring, or bridge between two or more metal centers to create multinuclear complexes or coordination polymers. This coordination stabilizes the metal ion's oxidation state and creates a specific geometric environment around the active site, which can influence the selectivity and efficiency of the catalytic reaction.

Enhancing Catalytic Performance through Ligand Design

The strategic design of ligands is a cornerstone of modern catalyst development. The structural and electronic properties of a ligand can be fine-tuned to optimize the performance of a metal catalyst for a specific reaction. In this context, this compound and its derivatives serve as versatile building blocks.

For instance, in the realm of metal-organic frameworks (MOFs), which are crystalline materials with potential applications in heterogeneous catalysis, ligands like 1,2-bis(4-pyridyl)ethane, a close isomer of the 3-pyridyl variant, have been used to construct porous structures. mdpi.comrsc.orgresearchgate.net These frameworks can encapsulate catalytically active metal species, with the pyridyl ligands playing a crucial role in both the structural integrity of the framework and the electronic environment of the metal centers. While research on MOFs predominantly features the 4-pyridyl isomer due to its linear coordination preference which is conducive to forming extended networks, the principles of metal stabilization are transferable to the 3-pyridyl isomer in discrete molecular complexes.

Coordination Chemistry and Catalytic Activity

The coordination of this compound to a metal center can significantly impact its catalytic activity. The nitrogen atoms of the pyridyl rings are effective sigma-donors, which can increase the electron density at the metal center. This electronic modulation can, in turn, influence the metal's ability to participate in key catalytic steps such as oxidative addition, reductive elimination, and substrate activation.

While direct and extensive research focusing solely on the catalytic applications of this compound complexes is not as widespread as for some other pyridyl-based ligands, the broader field of coordination chemistry provides valuable insights. Studies on related pyridyl-containing ligands demonstrate their effectiveness in a variety of catalytic reactions. For example, palladium complexes with pyridyl-phosphine ligands have been explored for their catalytic applications. researchgate.net Similarly, ruthenium complexes bearing pyridyl-based ligands have shown promise in transfer hydrogenation and oxidation catalysis. nih.gov

The flexibility of the ethane (B1197151) bridge in this compound allows it to adopt various conformations, enabling the formation of stable complexes with different bite angles. This adaptability is crucial for accommodating the geometric requirements of different metal ions and for creating an optimal coordination sphere for catalysis.

Research Findings in Supramolecular Catalysis

The principles of supramolecular chemistry, where non-covalent interactions are used to assemble complex structures, have also been applied to catalysis. The self-assembly of ligands like this compound with metal ions can lead to the formation of discrete metallosupramolecular architectures with catalytic properties. nih.gov These assemblies can create unique reaction environments, sometimes mimicking the active sites of enzymes, leading to enhanced selectivity and reactivity.

In one instance, a silver(I) coordination polymer was formed with a derivative of this compound, specifically ethane-1,2-diyl bis(pyridine-3-carboxylate). nih.gov While this particular study focused on the structural aspects, it highlights the ability of this ligand scaffold to coordinate with metal ions and form well-defined structures that could potentially harbor catalytic activity.

The following table summarizes the coordination behavior and potential catalytic relevance of this compound and its derivatives with various metal ions.

Metal IonLigandCoordination ModePotential Catalytic Application
Silver(I)Ethane-1,2-diyl bis(pyridine-3-carboxylate)Bridging, forming a coordination polymerPrecursor for silver-based catalysts
Cadmium(II)1,4-bis(3-pyridyl)-2,3-diaza-1,3-butadieneBridging, forming a 2D MOFHeterogeneous catalysis
Zinc(II)1,2-di(4-pyridyl)ethaneBridging, forming porous coordination polymersGas separation and catalysis

While the table primarily features the 4-pyridyl isomer and a derivative of the 3-pyridyl isomer due to the available literature, the underlying principles of metal coordination and stabilization are directly applicable to this compound in the context of catalysis.

Theoretical and Computational Investigations of 1,2 Di 3 Pyridyl Ethane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 1,2-Di(3-pyridyl)ethane.

Quantum chemical methods are used to predict the most stable three-dimensional arrangement of atoms in a molecule. By calculating the potential energy for various spatial arrangements (conformers), researchers can identify the lowest-energy, and thus most likely, structures.

For ligands like 1,2-di(pyridyl)ethane derivatives, the flexibility of the ethyl bridge allows for multiple conformations. The orientation of the two pyridine (B92270) rings relative to each other is a key structural feature. DFT calculations are employed to optimize the geometry of these molecules, providing data on bond lengths, bond angles, and dihedral angles. For instance, in a study of related zinc phthalocyanine (B1677752) polymers, the geometry of ligands including (E)-1,2-di(pyridin-3-yl)ethane was optimized using the DFT/B3LYP method with the 6-31G(d,p) basis set. mdpi.com The optimized structures confirmed that the use of (E)-1,2-di(pyridin-3-yl)ethene as a ligand was effective. mdpi.com The calculated bond lengths between the central zinc atom and the nearest nitrogen atoms were found to be 2.04 Å, which closely matches experimental crystallographic data (2.03 Å). mdpi.com

Similar DFT calculations on the related ligand 1,2-bis(4-pyridyl)ethane (B167288) (bpe) have been performed to determine its optimized geometry, with results showing good agreement with experimental values. researchgate.net These computational studies can also explore the potential energy surface (PES) to map the relationship between energy and molecular geometry, revealing the stability of different possible conformers. nih.gov This is crucial for understanding how the ligand might adapt its shape upon coordination to a metal center. rsc.org

Table 1: Representative Calculated Structural Parameters for a Metal Complex with a Pyridine-Based Ligand (Note: Data below is for a related Zinc Phthalocyanine complex with (E)-1,2-di(pyridin-3-yl)ethane ligand, illustrating typical outputs of such calculations.)

ParameterValue
Basis Set6-31G(d,p)
MethodDFT/B3LYP
Zn-N Bond Length (Å)2.04
N-Zn-N Angle (°)Not specified
Dihedral Angle (°)Varies with conformation

This table is interactive. You can sort and filter the data.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. uow.edu.au This analysis is vital for interpreting experimental spectra and assigning specific vibrational modes (e.g., stretching, bending) to observed absorption bands. smu.edu

For molecules like this compound, DFT calculations are used to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. uow.edu.au Studies on similar molecules, such as 1,2-bis(2-pyridyl)ethylene (B72373) and 1,3-bis(4-pyridyl)propane, have demonstrated that DFT methods, particularly B3LYP, provide results superior to other approaches for vibrational analysis. researchgate.netresearchgate.net The analysis allows for the assignment of fundamental vibrational modes, such as C-N and C-C stretching vibrations. researchgate.netresearchgate.net For example, in a study on 1,3-Bis(4-pyridyl)propane, the C-N stretch bands were observed experimentally at 1252 cm⁻¹ and calculated theoretically at 1262 cm⁻¹ using the B3LYP/6-311+G(d,p) method. researchgate.net

The interpretation of these spectra is aided by calculating the total energy distribution (TED), which describes the contribution of each coordinate to a given normal mode. researchgate.net This detailed assignment helps confirm the molecular structure and provides insight into the strength of its chemical bonds. smu.edueurjchem.com

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Pyridyl Compound (Note: This data is illustrative for 1,3-Bis(4-pyridyl)propane, showing the typical correlation achieved in such studies.)

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p))Experimental Frequency (cm⁻¹)
C-N Stretch12621252

This table is interactive. You can sort and filter the data.

When this compound acts as a ligand in coordination polymers, its electronic properties, and those of the resulting material, can be investigated computationally. Key aspects of interest include the analysis of frontier molecular orbitals (HOMO and LUMO) and the prediction of the material's band gap.

DFT calculations are a fundamental tool for understanding and predicting the properties of coordination polymers. rsc.org In studies of coordination polymers formed with the related 1,2-bis(4-pyridyl)ethane (bpe), theoretical calculations show that the highest occupied molecular orbitals (HOMO) are often localized on the metal-halide units, while the lowest unoccupied molecular orbitals (LUMO) are situated on the bpe ligand. nih.gov This indicates that the significant electronic transitions are of the metal-to-ligand charge transfer (MLCT) type. nih.gov

Molecular Modeling of Coordination and Supramolecular Systems

Molecular modeling extends beyond single molecules to simulate how they interact to form larger, more complex assemblies like coordination polymers.

DFT calculations can be used to compare the relative stabilities of different coordination polymer phases. acs.org In one study, DFT energies showed that the relative stability of three different copper(I)-bpe polymer phases was highly dependent on the chemical environment. acs.org The calculations correctly predicted that one phase becomes the most stable when stabilizing interactions with a solvent are present, in agreement with experimental observations. acs.org These simulations can also reveal the influence of the ligand's structure on the resulting complex. For example, the flexibility of the ethyl bridge in 1,2-bis(4-pyridyl)ethane allows it to adopt different conformations to accommodate various structural requirements, influencing the final architecture of the coordination polymer. rsc.org

A significant challenge in materials chemistry is to predict how molecular building blocks will self-assemble into extended networks. Computational methods are increasingly used to predict polymerization pathways and the final topology of coordination polymers. acs.org

By modeling the interactions between ligands like this compound and metal ions, it is possible to understand the formation of different dimensional structures (1D, 2D, or 3D). nih.gov The ditopic and flexible nature of the 1,2-di(pyridyl)ethane ligand makes it a versatile building block for a wide range of coordination polymers. nih.govacs.org Computational approaches can help elucidate the contributing pathways that lead to the final polymer network, which can be a complex process. acs.org For example, in the formation of coordination polymers with dicyanamide (B8802431) and 1,2-bis(4-pyridyl)ethane-N,N'-dioxide (bpeado), a 3D self-penetrating network is formed where metal-dicyanamide sheets are connected by the bpeado ligands. rsc.org Modeling can help rationalize why such specific and complex topologies are formed over other possibilities. rsc.org Advanced computational methods can even perform automated searches for reaction pathways, providing a powerful tool for predicting how new synthetic routes might lead to novel polymer networks. rsc.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Functionalization

The continued development of materials based on 1,2-di(3-pyridyl)ethane relies on efficient and versatile synthetic routes. While established methods exist, future research will likely focus on greener, more efficient, and scalable synthetic protocols.

Novel Synthetic Approaches: Future synthetic explorations could move beyond traditional multi-step procedures. Potential avenues include:

Catalytic Cross-Coupling Reactions: Developing novel catalytic systems for the direct coupling of 3-substituted pyridine (B92270) precursors could offer a more streamlined synthesis.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related quaternary ammonium (B1175870) salts of the 4-pyridyl isomer, suggesting its potential for the synthesis of this compound and its derivatives. mdpi.com

Reductive Coupling: DFT studies on the copper-catalyzed reductive coupling of 2-pyridinecarboxaldehyde (B72084) to form a related diol suggest that similar mechanistic explorations could uncover pathways for the synthesis of this compound from corresponding aldehydes. nih.gov

Functionalization Strategies: Introducing specific functional groups onto the this compound scaffold is a key strategy for tuning its properties. Research into the functionalization of related bis-pyridyl ligands provides a roadmap for future work. For instance, creating derivatives like 1,2-bis(3-(3-pyridyl)pyrazolyl)ethane has already been shown to produce ligands with varied conformational flexibility. researchgate.net Future directions include:

Substitution on the Pyridine Rings: Adding electron-donating or withdrawing groups to the pyridine rings can modulate the electronic properties of the resulting metal complexes.

Modification of the Ethane (B1197151) Bridge: Introducing substituents or altering the length of the aliphatic chain can control the steric environment and the flexibility of the ligand, influencing the final architecture of coordination polymers.

Post-Synthetic Modification: Developing methods to functionalize the ligand after it has been incorporated into a metal-organic framework (MOF) could create materials with tailored active sites for catalysis or sensing. Research on C3-functionalized imidazo[1,2-a]pyridines demonstrates the feasibility of such targeted modifications in related heterocyclic systems. researchgate.net

Advancements in Tailored Coordination Architectures

The true potential of this compound lies in its role as a flexible building block for constructing coordination polymers and metal-organic frameworks (MOFs). smolecule.com Its ability to adopt different conformations allows for the formation of a wide array of structures with varying dimensionalities and topologies.

The flexibility of the ethane linker in this compound and its derivatives is a critical factor in determining the final structure of coordination polymers. Studies on the related ligand 1,2-bis(3-(3-pyridyl)pyrazolyl)ethane (LEt) have shown that rotation around the ethane spacer can lead to significant variations in the bridging distance between the coordinating nitrogen atoms, by as much as 3.5 Å. researchgate.net This conformational adaptability, influenced by the choice of metal ion and solvent, allows for the creation of diverse supramolecular isomers, ranging from 1D polymers to 2D sheets. researchgate.net

For example, a functionalized derivative, ethane-1,2-diyl bis(pyridine-3-carboxylate), forms infinite chains with silver(I) ions, creating a trigonal bipyramidal coordination environment. nih.gov Similarly, the more rigid analogue, 1,2-bis(3-pyridyl)ethyne, has been used to synthesize a variety of 1D and 2D coordination polymers with Cd(II), Co(II), and Cu(II), forming sinusoidal chains and channel-type architectures. acs.org

Future research will focus on achieving precise control over the self-assembly process to create architectures with desired properties. Key areas of exploration include:

Mixed-Ligand Systems: Combining this compound with other organic linkers, such as dicarboxylates, can generate complex, multi-dimensional MOFs. researchgate.net This approach allows for fine-tuning of pore size, shape, and functionality.

Hierarchical Structures: The assembly of coordination polymers into more complex, hierarchical materials is an emerging area. This could involve creating frameworks with multiple levels of porosity or interpenetrating networks with unique properties. Studies on related bis(4-pyridyl)ethane ligands show the formation of interpenetrated 3D frameworks. acs.org

Solvent-Induced Polymorphism: The choice of solvent can dramatically influence the final crystal structure. researchgate.net Systematically studying these solvent effects can lead to the selective crystallization of desired polymorphs with distinct architectures and properties.

Table 1: Examples of Coordination Architectures with this compound Derivatives and Analogues
LigandMetal IonResulting ArchitectureReference
1,2-bis(3-(3-pyridyl)pyrazolyl)ethaneCo(II)Solvent-dependent; 1D polymer or 2D (4,4)-sheets researchgate.net
Ethane-1,2-diyl bis(pyridine-3-carboxylate)Ag(I)1D infinite chains nih.gov
1,2-bis(3-pyridyl)ethyneCd(II), Co(II), Cu(II)1D sinusoidal/zigzag chains and 2D channel-type architectures acs.org
1,2-bis[4-(pyridin-3-yl)phenoxy]ethaneCd(II), Zn(II)2D and 3D coordination polymers (with dicarboxylate co-ligands) researchgate.net

Development of Next-Generation Functional Materials

Building on the ability to create tailored architectures, a major future direction is the development of functional materials with specific applications. The properties of materials derived from this compound are intrinsically linked to their structure and the chosen metal center.

Potential Applications:

Luminescent Materials: Coordination polymers of this compound and its analogues with metal ions like copper(I), zinc(II), or lanthanides are promising candidates for photoluminescent materials. acs.orgnih.gov These could be applied in sensors, lighting, and anti-counterfeiting technologies. rsc.org Research on related copper(I) polymers with 1,2-bis(4-pyridyl)ethane (B167288) has demonstrated their use as downshifters in photovoltaic modules, absorbing UV light and emitting in the visible spectrum. nih.gov

Gas Sorption and Separation: The construction of porous MOFs using this ligand could lead to materials for selective gas capture, particularly for CO2. acs.org The flexibility of the ligand may impart "breathing" properties to the framework, allowing it to adapt its pore size for specific guest molecules.

Catalysis: Incorporating catalytically active metal centers into a robust framework built with this compound could yield highly selective and reusable heterogeneous catalysts. smolecule.com Research on a complex with a related hexapyridine ligand has shown efficient catalysis for the functionalization of alkanes. rsc.org

Table 2: Potential Functional Applications of Materials Based on Bis-Pyridyl-Ethane Ligands
Material TypePotential ApplicationKey Feature/FindingRelated Ligand SystemReference
Copper(I) Coordination PolymersPhotovoltaic DownshiftersAbsorb UV photons and emit visible light (green/orange).1,2-bis(4-pyridyl)ethane nih.gov
Zinc(II) MOFsCO2 SorptionFrameworks exhibit good CO2 sorption capabilities and photoluminescence.1,2-bis(4-pyridyl)ethane acs.org
Coinage Metal(I) ClustersAnti-counterfeitingComplexes exhibit bright, vapor-sensitive phosphorescence.1,2-bis[bis(pyridin-2-ylmethyl)phosphino]ethane rsc.org
Iron(III) ComplexAlkane FunctionalizationComplex efficiently catalyzes oxygenation of alkanes.1,2-bis[2-di(2-pyridyl)methyl-6-pyridyl]ethane rsc.org

Deepening Mechanistic Understanding through Advanced Computational Methods

To accelerate the discovery and design of new materials, experimental work must be complemented by advanced computational modeling. Theoretical studies provide invaluable insights into the structure, stability, and electronic properties of molecules and materials derived from this compound.

Future computational research will likely focus on:

Predicting Crystal Structures: Using computational methods to predict the most stable crystalline forms of coordination polymers can guide experimental synthesis and help understand polymorphism.

Modeling Host-Guest Interactions: Density Functional Theory (DFT) and Monte Carlo simulations can be used to investigate the binding sites and energies for gas molecules within MOFs, aiding the design of materials for selective sorption. researchgate.net DFT calculations have been used to study CO2 adsorption in a flexible MOF containing the 4-pyridyl isomer, identifying specific binding sites and rationalizing the "breathing" behavior of the framework. researchgate.net

Understanding Electronic and Optical Properties: Time-dependent DFT (TD-DFT) calculations can elucidate the nature of electronic transitions in luminescent materials, explaining their absorption and emission properties and guiding the design of new chromophores. nih.gov

Reaction Mechanism Elucidation: Computational studies can map out the energy profiles of synthetic reactions or catalytic cycles, providing a deeper understanding of the underlying mechanisms. nih.gov Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular interactions that govern the packing in molecular crystals. iucr.orgresearchgate.net

By integrating these advanced computational approaches with experimental research, the development of novel materials based on this compound can be pursued in a more rational and efficient manner, unlocking its full potential in materials science and coordination chemistry.

Q & A

What are the most reliable synthetic routes for 1,2-Di(3-pyridyl)ethane, and how do reaction conditions influence yield and purity?

Methodological Answer:
this compound can be synthesized via solvent-free condensation of pyridine derivatives. For instance, describes the isolation of a related compound (1,2-di(pyridin-2-yl)ethane-1,2-dione) from 2-pyridinecarboxaldehyde and 2-pyridinemethanol at 140°C without catalysts. Hydrothermal methods are also effective for co-crystal synthesis, as shown in , where 1,2-bis(4-pyridyl)ethane forms multi-component solids with carboxylic acids. Key factors include:

  • Temperature: Higher temperatures (140–160°C) favor condensation but may require inert atmospheres to prevent oxidation.
  • Solvent: Solvent-free conditions reduce side reactions, while polar solvents (e.g., DMF) enhance solubility for coordination chemistry applications.
  • Catalysts: Metal-free syntheses avoid contamination, but Pd or Re catalysts ( ) are used for asymmetric derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.